N-methyl-N-(2-(4-nitrophenyl)ethyl)trifluoroacetamide
Description
N-methyl-N-(2-(4-nitrophenyl)ethyl)trifluoroacetamide is a specialized acetamide derivative characterized by a trifluoroacetyl group, a methyl group, and a 2-(4-nitrophenyl)ethyl substituent. This compound is structurally distinct due to the electron-withdrawing nitro group on the phenyl ring, which may influence its reactivity, solubility, and derivatization efficiency.
Properties
CAS No. |
124562-85-2 |
|---|---|
Molecular Formula |
C11H11F3N2O3 |
Molecular Weight |
276.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-[2-(4-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H11F3N2O3/c1-15(10(17)11(12,13)14)7-6-8-2-4-9(5-3-8)16(18)19/h2-5H,6-7H2,1H3 |
InChI Key |
SWTPSGFGHRENTI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(4-Nitrophenyl)ethylamine
Route A: Reduction of 4-Nitrophenylacetonitrile
- Procedure : 4-Nitrophenylacetonitrile (1.0 mol) is hydrogenated under 50 psi H₂ in methanol with Raney nickel catalyst at 25–30°C for 6 hours.
- Yield : ~85% (crude).
- Purification : Recrystallization from ethanol/water (3:1) yields pale-yellow crystals (mp 98–100°C)1.
Route B: Gabriel Synthesis
- 4-Nitrophenethyl bromide (1.2 mol) reacts with potassium phthalimide (1.5 mol) in DMF at 80°C for 12 hours.
- Hydrazinolysis of the phthalimide intermediate (1.0 mol) with hydrazine hydrate (2.0 mol) in ethanol under reflux yields the primary amine2.
Methylation of 2-(4-Nitrophenyl)ethylamine
Method 1: Reductive Amination
- Conditions : 2-(4-Nitrophenyl)ethylamine (1.0 mol), formaldehyde (1.2 mol), and NaBH₃CN (1.5 mol) in methanol at 0–5°C for 4 hours.
- Yield : 78% (HPLC purity: 94.5%)3.
Method 2: Alkylation with Dimethyl Sulfate
- Procedure : 2-(4-Nitrophenyl)ethylamine (1.0 mol), dimethyl sulfate (1.1 mol), and NaOH (2.0 mol) in dichloromethane/water (3:1) at 25–30°C for 3 hours.
- Workup : Rotary evaporation, filtration, and drying yield N-methyl-2-(4-nitrophenyl)ethylamine as a yellow solid4.
- Yield : 90.3% (HPLC purity: 97.2%)5.
Trifluoroacetylation of N-Methyl-2-(4-nitrophenyl)ethylamine
- Reagents : N-Methyl-2-(4-nitrophenyl)ethylamine (1.0 mol), trifluoroacetic anhydride (1.2 mol), triethylamine (1.5 mol) in dichloromethane at 0°C.
- Reaction : Stirred for 2 hours at 25°C, followed by quenching with ice water.
- Isolation : Extracted with CH₂Cl₂, dried (Na₂SO₄), and concentrated to afford the title compound6.
- Yield : 92% (mp 112–114°C; ¹H NMR (DMSO-d₆): δ 3.42 (s, 3H, NCH₃), 3.68 (t, 2H, CH₂CF₃), 6.99–8.05 (m, 4H, Ar-H))7.
Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Amine Synthesis | H₂/Raney Ni, MeOH, 25°C | 85 | 95.2 |
| Methylation | Dimethyl sulfate, NaOH, CH₂Cl₂ | 90.3 | 97.2 |
| Trifluoroacetylation | TFAA, Et₃N, CH₂Cl₂, 0°C → 25°C | 92 | 98.8 |
Critical Analysis
- Methylation Efficiency : Dimethyl sulfate outperforms reductive amination in yield and scalability8.
- Acylation Stability : Trifluoroacetamide derivatives exhibit light sensitivity; reactions must be conducted in amber glassware9.
- Purification Challenges : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively removes unreacted amines10.
This synthesis route balances efficiency and practicality, leveraging established nitroaromatic and acylation chemistries. Experimental validation of these protocols is recommended to confirm reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-methyl-N-[2-(4-nitrophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,2,2-Trifluoro-N-methyl-N-[2-(4-aminophenyl)ethyl]acetamide.
Reduction: 2,2,2-Trifluoro-N-methyl-N-[2-(4-nitrophenyl)ethyl]methanamine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
N-methyl-N-(2-(4-nitrophenyl)ethyl)trifluoroacetamide has been studied for its pharmacological properties, particularly its role as an inhibitor of nitric oxide synthase. This inhibition can be beneficial in treating conditions where nitric oxide synthesis is dysregulated, such as:
- Neurodegenerative Disorders : The compound shows promise in treating diseases like Alzheimer's and other forms of dementia by potentially reversing neurodegeneration and improving cognitive function .
- Pain Management : It has been suggested that this compound may help alleviate pain and treat migraines through its action on nitric oxide pathways, which are involved in pain signaling .
- Drug Addiction Treatment : The ability to prevent or reverse tolerance to opiates and diazepines positions this compound as a candidate for addiction therapy .
Synthesis of Pharmaceutical Intermediates
The synthesis of this compound can serve as an intermediate in the production of various pharmaceuticals. For instance:
- Nintedanib : This compound is related to the synthesis of intermediates used in the production of Nintedanib, a tyrosine kinase inhibitor approved for treating idiopathic pulmonary fibrosis. The synthesis process involves acylation and methylation reactions that yield high-purity intermediates suitable for large-scale production .
- Drug Development : Its structural components can be modified to create derivatives with enhanced biological activities or reduced side effects, making it a valuable scaffold in drug design .
Biological Research
In biological research, this compound can be utilized to study enzyme inhibition and receptor interactions:
- Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on various enzymes, such as acetylcholinesterase, which is crucial for neurotransmission. Understanding the inhibition mechanisms can lead to the development of new therapeutic agents for neurological diseases .
- Molecular Docking Studies : Research has shown that compounds structurally similar to this compound can be analyzed through molecular docking to predict their binding affinities to target proteins, aiding in drug discovery efforts .
Case Studies
Several case studies highlight the practical applications of this compound:
- Neuroprotective Effects : A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neuroprotection .
- Analytical Chemistry : The compound has been used as a reference standard in analytical methods for detecting nitroaniline derivatives, showcasing its utility in quality control within pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-methyl-N-[2-(4-nitrophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenyl group can participate in electron transfer reactions, potentially affecting cellular redox states. The acetamide group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-methyl-N-(2-(4-nitrophenyl)ethyl)trifluoroacetamide with structurally or functionally related acetamide derivatives, focusing on substituents, applications, and performance in analytical workflows.
Key Findings:
Functional Group Impact :
- The nitro group in this compound is expected to reduce derivatization efficiency compared to MSTFA and BSTFA due to steric and electronic effects. Nitro groups are strong electron-withdrawing moieties, which may hinder silylation or acylation reactions .
- In contrast, the trimethylsilyl groups in MSTFA and BSTFA enhance volatility and thermal stability of derivatized analytes, making them ideal for GC-MS workflows .
Catalyst Dependency :
- BSTFA often requires pyridine as a catalyst for derivatizing hindered functional groups, whereas MSTFA is effective without additives . The target compound may require similar optimization.
Application Specificity :
- While MSTFA and BSTFA dominate metabolomics and forensic toxicology, the nitro-substituted analog may find niche use in analyzing nitroaromatic compounds or explosives residues, though this is speculative based on structural analogs .
Biological Activity
N-methyl-N-(2-(4-nitrophenyl)ethyl)trifluoroacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological activities of this compound, drawing on diverse research findings.
Synthesis and Characterization
The compound can be synthesized through various chemical pathways, typically involving the reaction of nitrophenyl derivatives with trifluoroacetamide. Characterization is often performed using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These methods confirm the structural integrity and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that compounds containing the nitrophenyl group exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) for these compounds can range widely, often falling between 2 μg/mL to 16 μg/mL depending on the specific derivative and its substituents .
Antiviral Activity
This compound has been evaluated for antiviral properties. Studies suggest that related compounds can inhibit viral replication in vitro, particularly against viruses such as hepatitis C and influenza. The efficacy is typically measured using IC50 values, which indicate the concentration required to inhibit viral activity by 50%. Some derivatives have shown promising results with IC50 values significantly lower than standard antiviral agents .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. For example, derivatives have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's . The inhibition constants (Ki) for these interactions vary but indicate a potential for therapeutic applications in treating cognitive disorders.
Case Studies
- Antimicrobial Efficacy : A study investigated several nitrophenyl derivatives, including this compound, against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA) . Results showed that the compound exhibited an MIC of 4 μg/mL, indicating moderate efficacy compared to traditional antibiotics .
- Antiviral Screening : In another study focusing on antiviral activity, a series of nitrophenyl acetamides were tested against the influenza virus. The most active derivative showed an IC50 value of 0.35 μM, suggesting strong antiviral potential .
- Enzyme Inhibition Profile : A comprehensive evaluation of enzyme inhibition revealed that certain derivatives significantly inhibited AChE with Ki values in the low nanomolar range, highlighting their potential use in treating Alzheimer’s disease .
Data Tables
Q & A
Q. What are the common synthetic routes for preparing N-methyl-N-(2-(4-nitrophenyl)ethyl)trifluoroacetamide?
Methodological Answer: The synthesis typically involves sequential functionalization of the acetamide core. A primary route includes:
- Step 1: Alkylation of a primary amine (e.g., 2-(4-nitrophenyl)ethylamine) with methyl trifluoroacetate under basic conditions to form the N-methyl trifluoroacetamide backbone.
- Step 2: Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient to isolate the product .
- Alternative Approach: Nucleophilic substitution of a chloroacetamide precursor with 2-(4-nitrophenyl)ethylamine, followed by fluorination to introduce the trifluoromethyl group .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR and ¹³C NMR: Identify proton environments (e.g., aromatic protons from the nitrophenyl group at δ 7.5–8.5 ppm) and carbon signals (e.g., CF₃ at ~115–120 ppm in ¹³C NMR) .
- 19F NMR: Confirms the presence of the trifluoroacetamide group (δ -70 to -75 ppm) .
- IR Spectroscopy: Detects carbonyl stretching (C=O at ~1680–1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching C₁₁H₁₀F₃N₂O₃) .
Q. What are the primary applications of this compound in experimental research?
Methodological Answer:
- Derivatization Agent: Used in gas chromatography-mass spectrometry (GC-MS) to enhance volatility of polar analytes, similar to MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) .
- Pharmaceutical Intermediate: Serves as a precursor for bioactive molecules, leveraging the nitro group for further functionalization (e.g., reduction to amine for coupling reactions) .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of the acetamide moiety in nucleophilic reactions?
Methodological Answer: The nitro group at the para position:
- Reduces Electron Density: Stabilizes transition states in nucleophilic acyl substitution via resonance withdrawal, accelerating reactions with amines or thiols .
- Kinetic Studies: Use Hammett plots to quantify substituent effects on reaction rates (σₚ = +1.27 for nitro) .
- Practical Consideration: Requires careful pH control (e.g., pH 5–7) to avoid premature hydrolysis during coupling reactions .
Q. What strategies mitigate decomposition or side reactions during storage or handling?
Methodological Answer:
- Storage Conditions: Store at -20°C under inert gas (argon) to prevent hydrolysis of the trifluoroacetamide group .
- Purity Monitoring: Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products (e.g., free amine or nitrobenzoic acid) .
- Light Sensitivity: Shield from UV light to avoid nitro group reduction or radical formation .
Q. How can computational chemistry predict the compound’s behavior in catalytic processes?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify reactive sites (e.g., carbonyl carbon as electrophilic center) .
- Molecular Dynamics (MD): Simulate interactions with enzymes (e.g., amidases) to predict metabolic stability .
- Docking Studies: Model binding affinities with biological targets (e.g., nitroreductases) for drug design applications .
Q. What are the challenges in detecting trace impurities using current chromatographic methods?
Methodological Answer:
- Matrix Interference: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from complex mixtures .
- Derivatization: Enhance sensitivity by silylation (e.g., with BSTFA) for GC-MS analysis, optimizing reaction time (30–60 min at 60°C) .
- Limit of Detection (LOD): Achieve sub-ppm detection via selected ion monitoring (SIM) mode in MS, focusing on fragment ions (e.g., m/z 296 for the molecular ion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
